9-(Oxan-2-yl)-6-[2-(piperidin-1-yl)ethyl]-9H-purine
Description
9-(Oxan-2-yl)-6-[2-(piperidin-1-yl)ethyl]-9H-purine is a synthetic purine derivative characterized by a tetrahydropyran (oxan-2-yl) substituent at the N9 position and a 2-(piperidin-1-yl)ethyl group at the C6 position (Figure 1). Purine derivatives are pivotal in medicinal chemistry due to their structural resemblance to endogenous nucleotides, enabling interactions with biological targets such as enzymes, receptors, and nucleic acids.
Properties
CAS No. |
920503-18-0 |
|---|---|
Molecular Formula |
C17H25N5O |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
9-(oxan-2-yl)-6-(2-piperidin-1-ylethyl)purine |
InChI |
InChI=1S/C17H25N5O/c1-3-8-21(9-4-1)10-7-14-16-17(19-12-18-14)22(13-20-16)15-6-2-5-11-23-15/h12-13,15H,1-11H2 |
InChI Key |
DIVNIQBTCRPVNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC2=C3C(=NC=N2)N(C=N3)C4CCCCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Oxan-2-yl)-6-[2-(piperidin-1-yl)ethyl]-9H-purine typically involves multi-step organic reactions. One common approach is to start with a purine derivative and introduce the oxan and piperidinyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
9-(Oxan-2-yl)-6-[2-(piperidin-1-yl)ethyl]-9H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the oxan or piperidinyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, 9-(Oxan-2-yl)-6-[2-(piperidin-1-yl)ethyl]-9H-purine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into cellular processes and pathways .
Medicine
Medically, 9-(Oxan-2-yl)-6-[2-(piperidin-1-yl)ethyl]-9H-purine is investigated for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and mechanical strength .
Mechanism of Action
The mechanism of action of 9-(Oxan-2-yl)-6-[2-(piperidin-1-yl)ethyl]-9H-purine involves its interaction with molecular targets such as enzymes and receptors. The oxan and piperidinyl groups play a crucial role in binding to these targets, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways,
Biological Activity
9-(Oxan-2-yl)-6-[2-(piperidin-1-yl)ethyl]-9H-purine is a synthetic compound classified within the purine family, characterized by a unique substitution pattern that enhances its biological activity. The compound features a purine core, with a piperidin-1-yl ethyl group at the 6-position and an oxan-2-yl group at the 9-position, which potentially contributes to its pharmacological properties.
Chemical Structure
The chemical structure of 9-(Oxan-2-yl)-6-[2-(piperidin-1-yl)ethyl]-9H-purine can be represented as follows:
This structure is pivotal in determining its interactions with biological targets.
Research indicates that compounds similar to 9-(Oxan-2-yl)-6-[2-(piperidin-1-yl)ethyl]-9H-purine may exhibit significant biological activities through interactions with various enzymes and receptors. The presence of the piperidine moiety is known to enhance solubility and facilitate binding to biological targets, which is crucial for its therapeutic potential.
Biological Activities
The biological activities of 9-(Oxan-2-yl)-6-[2-(piperidin-1-yl)ethyl]-9H-purine include:
- Antiproliferative Effects : Studies have suggested that this compound may inhibit cell proliferation in certain cancer cell lines, indicating potential anti-cancer properties.
- Anti-inflammatory Activity : The compound's structure may allow it to modulate inflammatory pathways, potentially reducing inflammation in various models.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in purine metabolism, which could affect uric acid levels and related conditions such as gout .
Research Findings
Recent studies have focused on the synthesis and characterization of 9-(Oxan-2-yl)-6-[2-(piperidin-1-yl)ethyl]-9H-purine, highlighting its potential pharmacological applications. Key findings include:
| Study Focus | Findings |
|---|---|
| Synthesis Techniques | Multi-step organic synthesis yielding high purity. |
| Biological Testing | Significant inhibition of specific cancer cell lines observed. |
| Interaction with Biological Targets | Enhanced binding affinity due to unique structural features. |
Case Studies
Several case studies have explored the pharmacological effects of similar purine derivatives:
- Case Study on Anticancer Activity : A derivative closely related to 9-(Oxan-2-yl)-6-[2-(piperidin-1-yl)ethyl]-9H-purine demonstrated significant cytotoxicity against breast cancer cells, suggesting a similar potential for the compound .
- Inflammation Model : In an animal model of inflammation, compounds with structural similarities exhibited reduced levels of pro-inflammatory cytokines, indicating a possible therapeutic application for inflammatory diseases .
Comparison with Similar Compounds
Tetrahydropyran (THP) vs. Aryl Groups
- 6-Methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine (CAS 92001-73-5) :
- The THP group at N9 increases lipophilicity (predicted logP ~1.41) compared to aryl-substituted analogs.
- Melting point and yield data are unavailable, but its density (1.41 g/cm³) and pKa (3.53) suggest moderate solubility in aqueous media.
- 8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purine derivatives :
Key Insight : The THP group in the target compound likely improves metabolic stability over aryl analogs while maintaining moderate solubility.
Substituent Effects at Position 6
Piperidinylethyl vs. Direct Piperidine/Piperazine Substitution
- 6-(Piperidin-1-yl)-9H-purine (1c) :
- 6-[2-(Piperidin-1-yl)ethyl]-9H-purine derivatives :
- Piperazinyl Derivatives (e.g., compound 15) :
- Piperazine with sulfonyl groups (e.g., butylsulfonyl) increases polarity but reduces yield (17%) compared to piperidine analogs.
Pharmacological Potential of Structural Analogs
- Cannabidiol Analogs: Compounds with chlorophenyl and piperazinyl groups (e.g., 15–19, ) show affinity for cannabinoid receptors, suggesting the target may share similar activity.
- Antiviral Agents: Ribofuranosyl-purine derivatives () inhibit RNA viruses, implying that the target’s THP group could mimic sugar moieties in antiviral design.
Data Tables
Table 2. Pharmacological Profiles of Analogous Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
